2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-12-11-9(4-2-6-13-11)10-5-3-7-14(10)8-15/h2,4,6,8,10H,3,5,7H2,1H3,(H,12,13) |
InChI Key |
FHSHWGXNNHVZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide
This compound, cataloged in Pyridine Derivatives and Their Structures (2017), shares a pyridine-pyrrolidine scaffold but differs in substituents:
- Pyridine substitutions : A chloro group at the 2-position and a pivalamide (-NHC(O)C(CH₃)₃) at the 3-position.
- Pyrrolidine modifications : A hydroxymethyl (-CH₂OH) group replaces the carbaldehyde (-CHO) in the target compound.
Key Differences:
| Property | 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde | N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide |
|---|---|---|
| Pyridine Substitution | Methylamino (-NHCH₃) at 2-position | Chloro (-Cl) at 2-position, pivalamide at 3-position |
| Pyrrolidine Group | Carbaldehyde (-CHO) at 1-position | Hydroxymethyl (-CH₂OH) at 3-position |
| Polarity | Higher (due to -CHO and -NHCH₃) | Lower (hydrophobic pivalamide dominates) |
| Potential Applications | Amine-aldehyde interactions for covalent binding | Hydroxyl group enables solubility; pivalamide enhances metabolic stability |
The carbaldehyde group in the target compound may facilitate covalent interactions with biological targets (e.g., via Schiff base formation), whereas the hydroxymethyl and pivalamide groups in the analog prioritize solubility and stability .
Functional Analog: Pittsburgh Compound-B (PIB)
While structurally distinct (PIB is a benzothiazole derivative), PIB shares a functional similarity in targeting amyloid aggregates, as demonstrated in Alzheimer’s disease (AD) imaging .
Comparative Pharmacological Data:
The target compound’s pyrrolidine-carbaldehyde group could theoretically enhance blood-brain barrier penetration compared to PIB’s benzothiazole structure, but this requires empirical validation .
Biological Activity
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with the molecular formula . It features a pyrrolidine ring, a pyridine moiety, and an aldehyde functional group, which contribute to its potential biological activities. The structural characteristics of this compound suggest possible interactions with various biological macromolecules, including enzymes and receptors, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be depicted as follows:
Potential Therapeutic Applications
Research indicates that 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde may exhibit various biological activities, particularly in the areas of anti-inflammatory and anticancer properties. Its structural components suggest potential interactions with biological targets that could modulate enzyme activity and receptor binding.
Key Findings from Studies
- Inhibition of Fibroblast Growth Factor Receptor (FGFR4) : This compound has shown significant biological activity as an inhibitor of FGFR4, which is crucial in several cancers and metabolic disorders.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidine-2-one | Contains a pyrrolidine ring | Less complex than 2-(2-(Methylamino)pyridin-3-yl) |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Features a pyridine ring | Different functional groups lead to varied properties |
| 4-Methylpyridin-3-amines | Contains methylated pyridine structures | Potentially different biological activities |
The unique combination of functional groups in 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde may provide distinct chemical and biological properties compared to these similar compounds.
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may influence various biological pathways through modulation of protein interactions involved in cell signaling and growth.
Case Studies and Experimental Data
-
In Vitro Studies : Preliminary in vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from to mg/mL against S. aureus.
- In Vivo Studies : Further investigations are needed to assess the in vivo efficacy of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, particularly regarding its pharmacokinetics and metabolic stability.
Q & A
Q. How can I optimize the synthesis of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-fluoropyridine derivatives with pyrrolidine precursors in polar aprotic solvents (e.g., DMF) under reflux (150°C for 20 hours) with potassium carbonate as a base. Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography. A reported yield of 93% was achieved using this method, with purity confirmed by ¹H NMR and elemental analysis .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H NMR (in DMSO-d₆) to confirm the aldehyde proton resonance (~10.01 ppm) and pyridine/pyrrolidine ring protons. Elemental analysis (e.g., %N: calculated 7.99% vs. observed 7.5%) helps verify purity. For advanced structural confirmation, employ 2D NMR (COSY, HSQC) or X-ray crystallography if single crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Classified as acutely toxic and a skin/eye irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse skin/eyes with water and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR to distinguish between isomers. For example, compare NOESY correlations to confirm spatial arrangements of substituents. If ambiguity persists, recrystallize the compound and re-analyze .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The aldehyde group is prone to oxidation and hygroscopic degradation. Stability studies show decomposition within 6 months under ambient conditions. Store under inert gas (argon) at 2–8°C, and monitor via periodic HPLC analysis. Degradation products include carboxylic acid derivatives (via oxidation) and Schiff bases (via reaction with amines) .
Q. What mechanistic insights explain by-product formation during synthesis?
- Methodological Answer : By-products like N-alkylated pyrrolidines or dimeric adducts may form due to competing nucleophilic attack. Optimize reaction stoichiometry (e.g., 1:1.1 molar ratio of amine to aldehyde) and solvent polarity (DMF > DCM) to suppress side reactions. Microwave-assisted synthesis (e.g., 100°C for 1 hour) can enhance selectivity by accelerating desired pathways .
Q. How can computational modeling aid in predicting the compound’s reactivity?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electron density on the pyridine and aldehyde moieties, predicting sites for nucleophilic/electrophilic attacks. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
